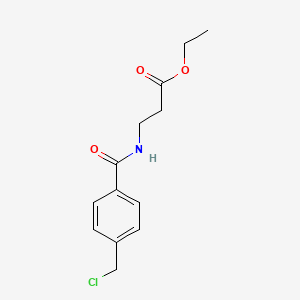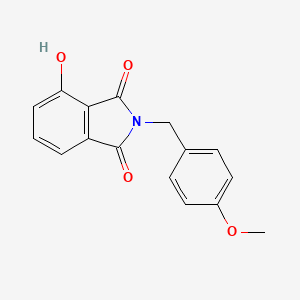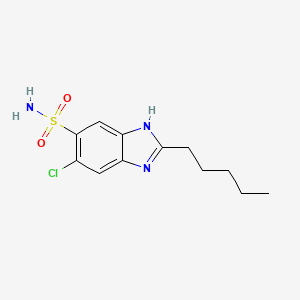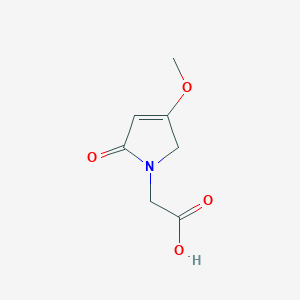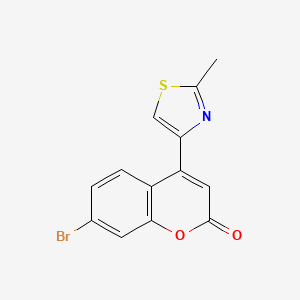
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one
概要
説明
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one typically involves the following steps:
Thiazole Formation: The formation of the thiazole ring, which involves the reaction of a suitable precursor with sulfur and nitrogen sources.
Coupling Reaction: The coupling of the thiazole ring with the chromenone core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Lacks the bromine atom at the 7th position.
7-chloro-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position may confer unique properties to the compound, such as increased reactivity or specific biological activities that are not observed in similar compounds.
特性
分子式 |
C13H8BrNO2S |
|---|---|
分子量 |
322.18 g/mol |
IUPAC名 |
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C13H8BrNO2S/c1-7-15-11(6-18-7)10-5-13(16)17-12-4-8(14)2-3-9(10)12/h2-6H,1H3 |
InChIキー |
MUXLDTOVUCRYLM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=O)OC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

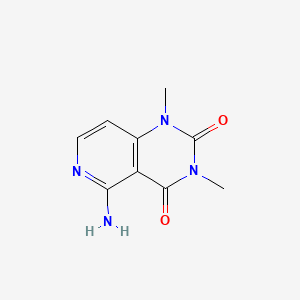
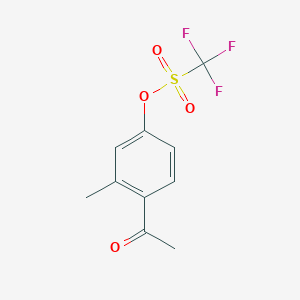
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B8599506.png)
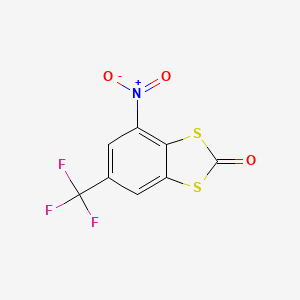
![4-[5-Methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8599520.png)
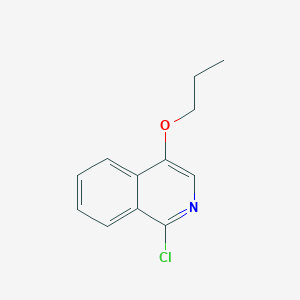
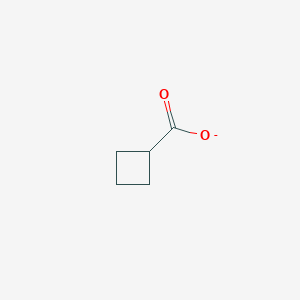

![8-Methoxy-5,6-dihydro-4H-pyrrolo(3,2,1-ij]quinoline](/img/structure/B8599550.png)
